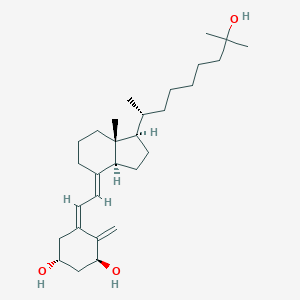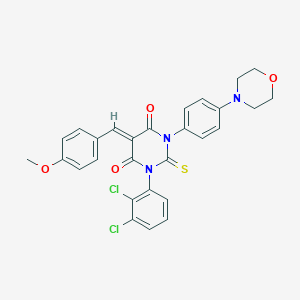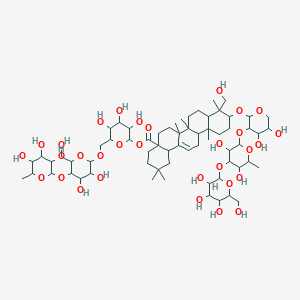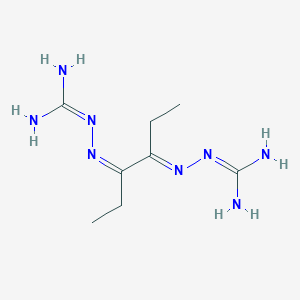
Citlalitrione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Citlalitrione is a novel and potent compound that has been extensively studied for its potential use in scientific research. It is a heterocyclic compound that is derived from the natural product citral. Citlalitrione has been shown to possess a wide range of biological activities, including antitumor, antimicrobial, and anti-inflammatory effects.
Wissenschaftliche Forschungsanwendungen
Discovery and Characterization
Citlalitrione, a unique diterpene, was identified from the MeOH root extracts of Jatropha dioica var. sessiliflora. It was discovered alongside other compounds such as beta-sitosterol and jatropholone B. The structure of citlalitrione was elucidated using spectral techniques and X-ray crystallography, highlighting its novelty in the realm of natural products (Villarreal et al., 1988).
Synthetic Methodologies
The complex [5.9.5] tricyclic framework of citlalitrione has been a subject of synthetic interest. Efficient methodologies have been developed for synthesizing this framework, showcasing advances in organic synthesis and the potential for creating bioactive mesotricyclic diterpenoids like citlalitrione (Yang et al., 2003).
Stereochemistry and Biological Activities
A detailed study on the stereochemistry of citlalitrione and related diterpenoids from Jatropha dioica was conducted. The research provided insights into the structural characteristics of these compounds, which are essential for understanding their biological activities. The study also explored the cytotoxic and antiherpetic activities of these diterpenoids (Melchor-Martínez et al., 2017).
Chromatographic Analysis
An HPLC/DAD method was validated for analyzing Jatropha dioica extracts, including citlalitrione. This method provided a reliable way to identify and quantify citlalitrione and other major compounds, enhancing the study of Jatropha dioica's phytochemistry (Castro-Ríos et al., 2020).
Phytochemical Profile and Pharmacological Properties
A comprehensive review of Jatropha dioica highlighted citlalitrione as one of the key phytochemicals. The review provided an overview of its pharmacological properties, including antiviral, antifungal, antimicrobial, and cytotoxic activities, demonstrating the plant's potential in traditional and modern medicine (Isela et al., 2023).
In Silico Antibiotic Potential
An in silico study evaluated citlalitrione as a potential antibiotic for diabetic wounds. This study illustrates the growing interest in using computational methods to predict the efficacy of natural compounds in medical applications (Holik et al., 2022).
Eigenschaften
CAS-Nummer |
116368-91-3 |
|---|---|
Produktname |
Citlalitrione |
Molekularformel |
C12H13NO |
Molekulargewicht |
330.4 g/mol |
IUPAC-Name |
(1R,2E,6R,10S,12S,14R,15S)-3,7,7,10,14-pentamethyl-16-oxatetracyclo[10.4.0.01,15.06,10]hexadec-2-ene-4,9,11-trione |
InChI |
InChI=1S/C20H26O4/c1-10-6-12-16(23)19(5)14(18(3,4)9-15(19)22)7-13(21)11(2)8-20(12)17(10)24-20/h8,10,12,14,17H,6-7,9H2,1-5H3/b11-8+/t10-,12-,14-,17+,19+,20-/m1/s1 |
InChI-Schlüssel |
AHQGAOBRELESIP-KDBIIAICSA-N |
Isomerische SMILES |
C[C@@H]1C[C@@H]2C(=O)[C@]3([C@H](CC(=O)/C(=C/[C@]24[C@H]1O4)/C)C(CC3=O)(C)C)C |
SMILES |
CC1CC2C(=O)C3(C(CC(=O)C(=CC24C1O4)C)C(CC3=O)(C)C)C |
Kanonische SMILES |
CC1CC2C(=O)C3(C(CC(=O)C(=CC24C1O4)C)C(CC3=O)(C)C)C |
Synonyme |
citlalitrione |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



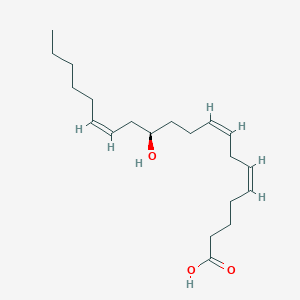

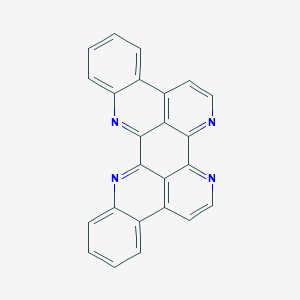
![methyl (1R,2R,4S)-4-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-2,5,7,10,12-pentahydroxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate](/img/structure/B218996.png)
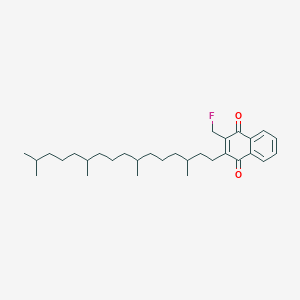

![(13Z)-10-[(3-chloro-4-methoxyphenyl)methyl]-6-methyl-3-(2-methylpropyl)-16-[(E)-4-phenylbut-3-en-2-yl]-1,4-dioxa-8,11-diazacyclohexadec-13-ene-2,5,9,12-tetrone](/img/structure/B219058.png)
